molecular formula C17H15N3O4 B5152048 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B5152048
M. Wt: 325.32 g/mol
InChI Key: CYNJSWCDZREVMD-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-1,3-dione carboxamide family, characterized by a bicyclic isoindole-dione core substituted with a 2-methoxyethyl group at position 2 and a pyridin-3-yl carboxamide at position 4. The isoindole-dione scaffold is widely utilized in medicinal chemistry due to its planar aromatic structure, which facilitates π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-24-8-7-20-16(22)13-5-4-11(9-14(13)17(20)23)15(21)19-12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNJSWCDZREVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s isoindole-dione core is shared with derivatives like 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1171977-93-7), which features a methyl group at position 2 and a pyrazole carboxamide at position 5 . Key differences include:

  • 2-Methoxyethyl vs.
  • Pyridin-3-yl vs. Pyrazole Carboxamide : The pyridine ring (pyridin-3-yl) may offer stronger hydrogen-bonding capacity and π-stacking interactions compared to pyrazole, influencing target selectivity .

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C15H15N3O4 301.30 2-(2-methoxyethyl), pyridin-3-yl Kinase inhibition (inferred)
1-methyl-N-(2-methyl-isoindol-5-yl)-pyrazole-3-carboxamide C14H12N4O3 284.27 2-methyl, pyrazole Undisclosed (structural analog)
3-(5-Methoxyindol-3-yl)pyrrolidine-2,5-dione C13H12N2O3 245.10 Pyrrolidine-dione, methoxyindole IDO-1 inhibition

Activity Profiling

  • Isoindole-dione Derivatives : These compounds often exhibit kinase inhibitory activity due to their ability to occupy ATP-binding pockets. The pyridin-3-yl group in the target compound may enhance binding affinity compared to pyrazole or indole derivatives .

ADME Considerations

  • Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to methyl or aromatic substituents.
  • Metabolic Stability : The pyridine ring may resist oxidative metabolism better than pyrrole or indole systems, extending half-life .

Biological Activity

The compound 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide, also known by its chemical structure and properties, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O3, with a molecular weight of approximately 258.31 g/mol. Its structure features a dioxoisoindole core, which is significant in conferring various biological properties.

Research indicates that compounds with a similar isoindole structure can exhibit diverse biological activities, including:

  • Inhibition of Enzymes : Compounds derived from isoindoles have been shown to inhibit enzymes such as heparanase and beta-glucuronidase, which are involved in tumor progression and metastasis .
  • Anti-Angiogenic Effects : Similar derivatives exhibit anti-angiogenic properties, suggesting potential applications in cancer therapy by inhibiting the formation of new blood vessels .

Antioxidant Activity

A recent study evaluated the antioxidant capacity of various isoindole derivatives using the DPPH assay. The results demonstrated that compounds similar to this compound displayed significant antioxidant activity. The most potent derivative showed an IC50 value indicating effective free radical scavenging ability .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and permeability across biological membranes. Predictions indicate good intestinal absorption and potential central nervous system (CNS) penetration . Toxicity assessments are crucial for evaluating its safety profile; preliminary data suggest low toxicity levels in vitro.

Case Studies

  • Heparanase Inhibition :
    • A study reported that derivatives of isoindole compounds exhibited potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM. This selectivity over other enzymes highlights their therapeutic potential in oncology .
  • Antioxidant Properties :
    • In vitro studies demonstrated that the antioxidant activity of isoindole derivatives correlates with their structural features. The presence of specific substituents enhances their ability to interact with free radicals .

Data Summary

Property Value
Molecular FormulaC14H18N2O3
Molecular Weight258.31 g/mol
IC50 Heparanase Inhibition200 - 500 nM
Antioxidant ActivitySignificant (DPPH assay)
CNS PenetrationPredicted good

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves coupling a carboxylic acid derivative (e.g., isoindole-5-carboxylic acid) with an amine (pyridin-3-yl) using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU. Solvent choice (e.g., THF or DMF), temperature (60–80°C), and reaction time (12–24 hrs) are critical for yield optimization. Purification often requires column chromatography or recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodology : Use 1H/13C NMR to confirm the presence of the methoxyethyl group and pyridinyl moiety. LC-MS (ESI+) is recommended for assessing purity (>95%) and detecting byproducts. FT-IR can validate carbonyl (1,3-dioxo) and amide functional groups. For crystallinity analysis, XRD is advised if crystalline forms are obtained .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Methodology : The isoindole-1,3-dione core is electron-deficient, making it susceptible to nucleophilic attack. The pyridinyl group may participate in hydrogen bonding or π-π stacking. Methoxyethyl substituents can modulate solubility and steric hindrance. Reactivity studies (e.g., hydrolysis under acidic/basic conditions) should prioritize these moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for isoindole derivatives like this compound?

  • Methodology :

  • Compare structural analogs (e.g., dimethyl 1,3-dioxo isoquinoline) to identify SAR trends.
  • Validate assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC50 determination with triplicate runs).
  • Use molecular docking to predict binding modes to targets like kinases or receptors, cross-referencing with experimental IC50 values .

Q. What strategies are recommended for improving the compound’s bioavailability in preclinical studies?

  • Methodology :

  • Modify substituents: Replace the methoxyethyl group with PEGylated chains to enhance hydrophilicity.
  • Formulation: Use nanoemulsions or liposomes for targeted delivery.
  • In vitro ADME assays : Measure metabolic stability (e.g., liver microsomes) and permeability (Caco-2 cell monolayers) .

Q. How can researchers design experiments to study the compound’s environmental impact or degradation pathways?

  • Methodology :

  • Ecotoxicology assays : Use Daphnia magna or algae models to assess acute toxicity.
  • Degradation studies : Expose the compound to UV light, varying pH, or soil microbiota. Monitor degradation products via LC-HRMS.
  • Computational tools: Apply QSAR models to predict environmental persistence .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : Use affinity chromatography or pull-down assays to identify binding partners.
  • Transcriptomics : Perform RNA-seq on treated cell lines to map pathway perturbations.
  • In vivo models : Validate findings in zebrafish or murine models with dose-response studies .

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